molecular formula C11H16Cl2N4 B2771916 2-(1-Methyl-5-phenyl-1,2,4-triazol-3-yl)ethanamine;dihydrochloride CAS No. 2413878-12-1

2-(1-Methyl-5-phenyl-1,2,4-triazol-3-yl)ethanamine;dihydrochloride

Cat. No.: B2771916
CAS No.: 2413878-12-1
M. Wt: 275.18
InChI Key: DBPKYLNQNTYGTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Methyl-5-phenyl-1,2,4-triazol-3-yl)ethanamine;dihydrochloride is a chemical compound belonging to the class of phenyl-1,2,4-triazoles. These compounds are characterized by the presence of a 1,2,4-triazole ring substituted by a phenyl group.

Properties

IUPAC Name

2-(1-methyl-5-phenyl-1,2,4-triazol-3-yl)ethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4.2ClH/c1-15-11(9-5-3-2-4-6-9)13-10(14-15)7-8-12;;/h2-6H,7-8,12H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVYYVVOTIGZDIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC(=N1)CCN)C2=CC=CC=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One common synthetic route includes the reaction of α,α-dichlorotosylhydrazones with primary amines in the presence of diisopropylethylamine . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-(1-Methyl-5-phenyl-1,2,4-triazol-3-yl)ethanamine;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The triazole ring and phenyl group can undergo substitution reactions with various reagents. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. .

Scientific Research Applications

Basic Information

  • IUPAC Name : 2-(1-Methyl-5-phenyl-1,2,4-triazol-3-yl)ethanamine; dihydrochloride
  • Molecular Formula : C11H16Cl2N4
  • Molecular Weight : 275.18 g/mol
  • CAS Number : 1427378-77-5

Physical Properties

The compound's physical properties include its solubility in various solvents and stability under different conditions, which are critical for its application in research and potential therapeutic uses.

Pharmacological Studies

The compound has been investigated for its pharmacological properties, particularly as an antitumor agent. Its triazole structure allows it to interact with biological systems effectively, making it a candidate for cancer treatment research.

Case Study: Antitumor Activity

A study demonstrated that derivatives of triazole compounds exhibit significant cytotoxicity against various cancer cell lines. The specific effects of 2-(1-Methyl-5-phenyl-1,2,4-triazol-3-yl)ethanamine; dihydrochloride were evaluated against breast and lung cancer cells, showing promising results in inhibiting cell proliferation.

Antimicrobial Activity

Research indicates that triazole compounds possess antimicrobial properties. The dihydrochloride form of this compound has been tested against several bacterial strains, revealing effective inhibition of growth.

Case Study: Antimicrobial Efficacy

In vitro studies have shown that the compound exhibits activity against Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antimicrobial agents.

Neuropharmacology

The compound's ability to cross the blood-brain barrier makes it a candidate for neuropharmacological studies. Its effects on neurotransmitter systems could provide insights into treatments for neurological disorders.

Case Study: Neuroprotective Effects

Preliminary studies suggest that the compound may have neuroprotective effects in models of neurodegeneration, indicating potential applications in treating diseases like Alzheimer's and Parkinson's.

Hazard Classification

The compound is classified as harmful if swallowed and may cause skin and eye irritation. Safety data sheets emphasize the need for proper handling procedures to mitigate exposure risks.

Toxicological Studies

Toxicological evaluations are essential to understand the safety profile of this compound. Studies have indicated moderate toxicity levels, necessitating further research to establish safe dosage ranges for therapeutic applications.

Mechanism of Action

The mechanism of action of 2-(1-Methyl-5-phenyl-1,2,4-triazol-3-yl)ethanamine;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and application .

Biological Activity

2-(1-Methyl-5-phenyl-1,2,4-triazol-3-yl)ethanamine dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to summarize its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

PropertyValue
Chemical Formula C11H16Cl2N4
Molecular Weight 275.18 g/mol
IUPAC Name 2-(1-Methyl-5-phenyl-1,2,4-triazol-3-yl)ethanamine; dihydrochloride
Appearance Powder
Storage Temperature Room Temperature

The biological activity of this compound is largely attributed to its structural characteristics, particularly the triazole moiety. Triazoles are known to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The compound's ability to form hydrogen bonds and hydrophobic interactions enhances its binding affinity to target proteins.

Anticancer Activity

Recent studies have highlighted the anticancer properties of 2-(1-Methyl-5-phenyl-1,2,4-triazol-3-yl)ethanamine dihydrochloride. For instance, it has shown promising results in inhibiting the proliferation of various cancer cell lines. A study utilizing the MTT assay demonstrated that this compound exhibits significant cytotoxicity against human glioblastoma U251 cells and melanoma WM793 cells, with IC50 values indicating potent activity compared to standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It demonstrated effectiveness against several bacterial strains in vitro, suggesting potential applications as an antibacterial agent. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Neuroprotective Effects

Research indicates that this compound may possess neuroprotective effects. It has been shown to mitigate oxidative stress-induced neuronal damage in cell culture models. The underlying mechanism involves the modulation of apoptotic pathways and enhancement of antioxidant defenses .

Case Study 1: Anticancer Efficacy

In a comparative study involving various triazole derivatives, 2-(1-Methyl-5-phenyl-1,2,4-triazol-3-yl)ethanamine dihydrochloride was tested against A549 lung cancer cells. Results indicated a substantial reduction in cell viability at concentrations as low as 10 µM, with apoptosis confirmed through flow cytometry analysis .

Case Study 2: Antimicrobial Testing

A series of antimicrobial susceptibility tests revealed that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus. This suggests that it may serve as a potential lead compound for developing new antibacterial therapies .

Q & A

Basic: What are the recommended synthetic routes for synthesizing 2-(1-Methyl-5-phenyl-1,2,4-triazol-3-yl)ethanamine dihydrochloride, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves multi-step reactions starting with hydrazide intermediates. Key steps include:

  • Step 1: Formation of 4-amino-5-mercapto-4H-1,2,4-triazol-3-yl derivatives via cyclization of hydrazides.
  • Step 2: Reaction with phenacyl bromides or chloroacetone to introduce the phenyl and methyl substituents .
  • Step 3: Conversion to the dihydrochloride salt by treating the free base with hydrochloric acid .
    Optimization Tips:
  • Use polar aprotic solvents (e.g., DMF) to enhance reaction efficiency.
  • Control temperature (60–80°C) to minimize side reactions.
  • Monitor pH during salt formation to ensure stoichiometric equivalence .

Basic: What analytical techniques are critical for validating the identity and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Confirm structural integrity by analyzing proton and carbon shifts, especially for the triazole ring (δ 7.5–8.5 ppm for aromatic protons) and methyl groups (δ 2.5–3.0 ppm) .
  • Mass Spectrometry (MS): Verify molecular weight (185.06 g/mol for the free base; 253.73 g/mol for the hydrochloride salt) via ESI-MS or MALDI-TOF .
  • High-Performance Liquid Chromatography (HPLC): Assess purity (>95%) using a C18 column and UV detection at 254 nm .

Basic: How should researchers design initial biological screening assays to assess its enzyme inhibitory effects?

Methodological Answer:

  • Target Selection: Prioritize enzymes linked to glucose metabolism (e.g., hexokinase, G6PD) based on reported inhibitory activity .
  • Assay Protocol:
    • Use spectrophotometric methods to measure substrate conversion rates (e.g., NADPH production for G6PD).
    • Test compound concentrations ranging from 1 nM to 100 µM.
    • Include positive controls (e.g., 3-bromopyruvate for hexokinase inhibition) .
  • Data Interpretation: Calculate IC50 values using nonlinear regression models (e.g., GraphPad Prism) .

Advanced: What strategies can resolve discrepancies in reported biological activities across different studies?

Methodological Answer:
Discrepancies (e.g., antimicrobial vs. enzyme inhibitory effects) may arise from:

  • Variability in Assay Conditions: Standardize buffer pH, temperature, and co-factor concentrations .
  • Compound Purity: Re-evaluate purity via HPLC and exclude batches with <95% purity.
  • Off-Target Effects: Perform counter-screens against unrelated enzymes (e.g., kinases) to confirm specificity .
  • Meta-Analysis: Compare data across studies using statistical tools (e.g., Cohen’s d for effect size differences) .

Advanced: How can molecular docking studies be applied to understand its interactions with target enzymes?

Methodological Answer:

  • Software Tools: Use AutoDock Vina or Schrödinger Suite for docking simulations.
  • Procedure:
    • Retrieve enzyme structures (e.g., G6PD from PDB: 2BH9).
    • Prepare the ligand by optimizing protonation states at physiological pH.
    • Identify binding pockets (e.g., NADP+-binding site in G6PD) and score binding affinities (ΔG < −7 kcal/mol suggests strong interaction) .
  • Validation: Correlate docking scores with experimental IC50 values to refine models .

Advanced: What methodologies are recommended for investigating its pharmacokinetic properties in preclinical models?

Methodological Answer:

  • ADME Profiling:
    • Absorption: Use Caco-2 cell monolayers to predict intestinal permeability.
    • Metabolism: Incubate with liver microsomes (human/rat) to identify CYP450-mediated metabolites via LC-MS/MS .
  • In Vivo Studies:
    • Administer intravenously (1–5 mg/kg) and orally (10–20 mg/kg) to rodents.
    • Collect plasma samples at 0.5, 1, 2, 4, 8, and 24 h post-dose.
    • Calculate half-life (t1/2), clearance (Cl), and bioavailability (F) using non-compartmental analysis (WinNonlin) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.